

Application Notes and Protocols for PF-06843195 in Cell Culture Experiments

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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Introduction

PF-06843195 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4] **PF-06843195** exerts its anti-cancer effects by suppressing this pathway, leading to the inhibition of cell proliferation and survival. These application notes provide detailed protocols for the use of **PF-06843195** in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

PF-06843195 selectively inhibits the p110 α catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, affecting crucial cellular processes such as cell growth, proliferation, and survival.

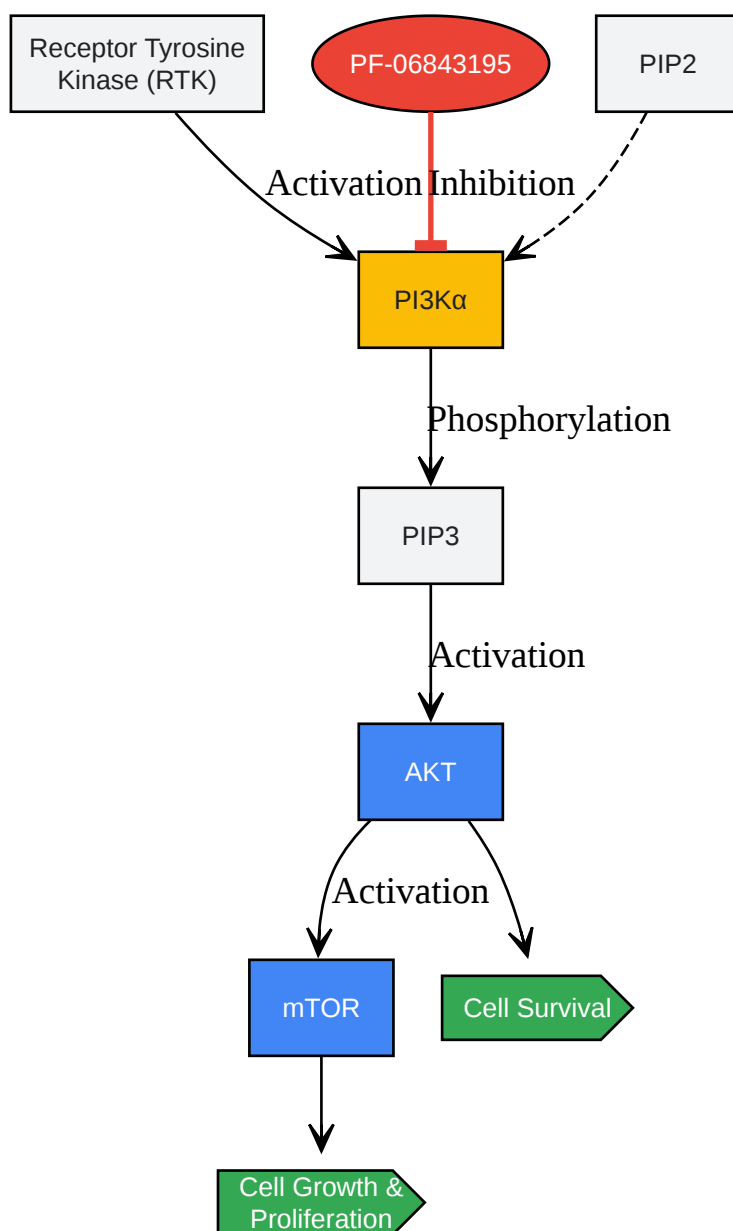
Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of **PF-06843195** across various assays and cell lines.

Parameter	Target/Cell Line	Value (nM)	Reference
Biochemical Assay (Ki)	PI3K α	<0.018	
	PI3K δ	0.28	
	Cellular Assay (IC50)		
	Rat1-PI3K α	18	
	Rat1-PI3K β	360	
	Rat1-PI3K δ	160	
	mTOR	1500	
Cell Proliferation (IC50)	MCF7 (Breast Cancer)	62	
	T47D (Breast Cancer)	32	
Target Engagement (IC50)	pAKT (T308) in MCF7	7.8	
	pAKT (T308) in T47D	8.7	

Signaling Pathway Diagram



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PF-06843195**.

Experimental Protocols

Preparation of PF-06843195 Stock Solution

Materials:

- **PF-06843195** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Bring the **PF-06843195** powder and DMSO to room temperature.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **PF-06843195** powder in DMSO. For example, for 1 mg of **PF-06843195** (Molecular Weight: 589.6 g/mol), add 169.6 μ L of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol determines the effect of **PF-06843195** on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

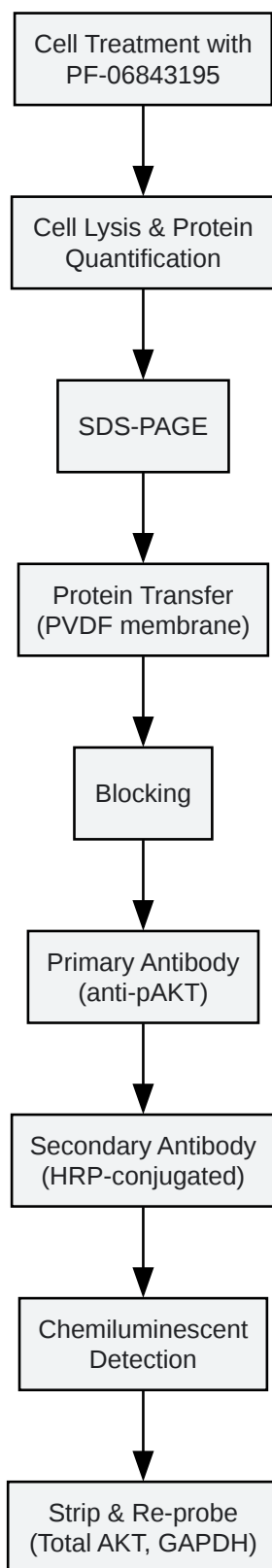
- Cancer cell line of interest (e.g., MCF7, T47D)
- Complete cell culture medium
- 96-well plates
- **PF-06843195** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **PF-06843195** in complete medium from the 10 mM stock solution. A common concentration range to test is 0.1 nM to 10 μ M. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the diluted **PF-06843195** solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
- Incubate the plate for 48-72 hours at 37°C.
- Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.





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